
6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione molecule contains this pyrimidine ring, with a dichlorophenyl group attached at the 6-position.Applications De Recherche Scientifique
Anticancer Activity
6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione: and its derivatives have been studied for their potential as anticancer agents. These compounds are known to inhibit various kinases involved in cell cycle regulation, such as CDK2 and CDK6 . By interfering with these critical enzymes, they can halt the proliferation of cancer cells, offering a targeted approach to cancer therapy.
Antimicrobial Properties
Pyrimidine derivatives exhibit a broad spectrum of biological activities, including antimicrobial effects . The dichlorophenyl group attached to the pyrimidine ring may enhance the compound’s ability to interact with bacterial enzymes or DNA, leading to potential use in treating bacterial infections.
Material Science Applications
In material science, the chemical properties of pyrimidine derivatives, such as 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione , can be harnessed to develop new materials with specific electronic or photonic properties. These materials could be used in the creation of novel sensors, coatings, or as part of complex molecular assemblies .
Agricultural Research
The role of pyrimidine derivatives in agricultural research is still emerging. However, their potential lies in the development of new pesticides or herbicides, given their biological activity. The structural modification of such compounds can lead to products that are more selective and environmentally friendly .
Biochemical Research
In biochemistry, 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione serves as a scaffold for synthesizing compounds that can modulate biochemical pathways. For instance, they can be designed to influence signal transduction or metabolic processes within cells, which is crucial for understanding cellular mechanisms and developing therapeutic strategies .
Chemical Engineering
From a chemical engineering perspective, the synthesis and manipulation of pyrimidine derivatives like 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione involve advanced techniques such as organolithium chemistry. This allows for the regioselective introduction of various functional groups, enabling the production of a wide array of compounds with desired properties for industrial applications .
Orientations Futures
Future research could focus on the development of new pyrimidines as anti-inflammatory agents. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Further studies could also explore the potential applications of 6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione in various fields.
Propriétés
IUPAC Name |
6-(2,4-dichlorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-1-2-6(7(12)3-5)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXADCNWTOACQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



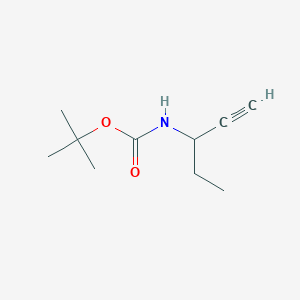

![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)



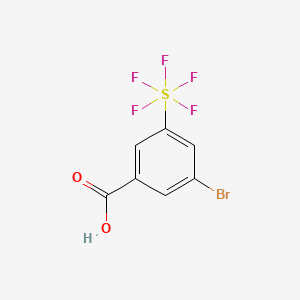
![4-(5-Bromoimidazo[1,2-a]pyrazin-8-ylamino) benzoic acid](/img/structure/B1466984.png)
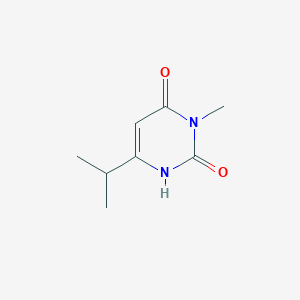
![2-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-ol](/img/structure/B1466986.png)
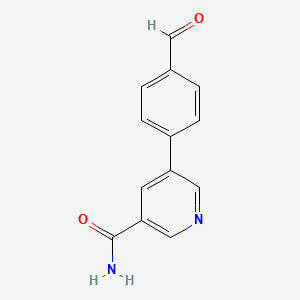

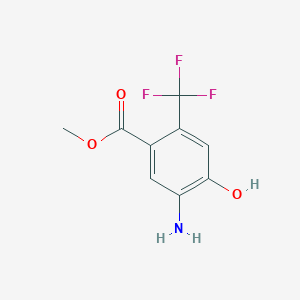
![[1-(Furan-2-ylmethyl)azetidin-3-yl]methanol](/img/structure/B1466993.png)